![molecular formula C19H15FN2O3S B2536466 N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 801226-24-4](/img/structure/B2536466.png)

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

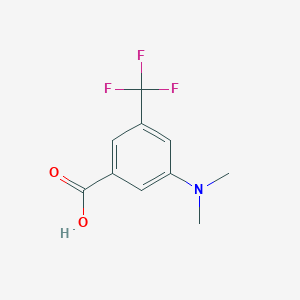

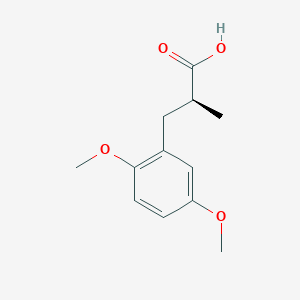

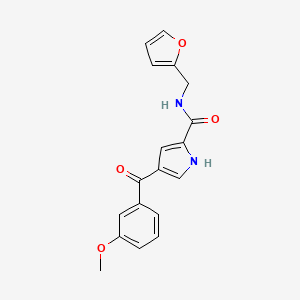

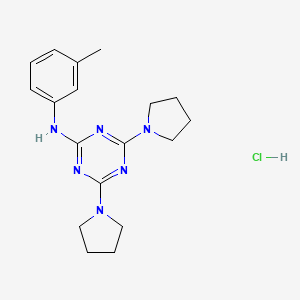

“N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a fluorobenzyl group and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the properties of its constituent groups. The compound contains a thiazole ring, a fluorobenzyl group, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, as well as its mass and CHN (Carbon, Hydrogen, Nitrogen) analysis .Applications De Recherche Scientifique

- Les thiazoles ont été étudiés pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, une série d'arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique a démontré une cytotoxicité contre les cellules cancéreuses de la prostate .

- Le composé synthétisé N-(4-(4-(méthylsulfonyl)phényl)-5-phénylthiazol-2-yl)benzènesulfonamide combine des groupes thiazole et sulfonamide, ce qui pourrait améliorer ses propriétés antibactériennes .

Activité antitumorale et cytotoxique

Propriétés antimicrobiennes

Activité fongicide

En résumé, N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide est prometteur dans divers domaines, de la recherche sur le cancer au développement de médicaments. Des études supplémentaires sont nécessaires pour débloquer son plein potentiel et élucider ses mécanismes d'action. 🌟 .

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities, as well as the development of new synthetic methods and the investigation of its mechanism of action . The compound’s structure could also be modified to improve its drug-like properties .

Mécanisme D'action

Mode of action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives have been found to have antibacterial activity, potentially through interaction with bacterial cell membranes .

Biochemical pathways

Thiazole is a key component of vitamin b1 (thiamine), which plays a crucial role in energy metabolism and the synthesis of neurotransmitters .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown antibacterial activity in conjunction with cell-penetrating peptides

Cellular Effects

Some thiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . They have been observed to display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could potentially interact with biomolecules through these mechanisms

Propriétés

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMIUDONBPOZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)

![2-{4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2536393.png)

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2536395.png)

![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)